molecular formula C8H3Cl2NO B1429459 4,6-Dichloro-2H-indol-2-one CAS No. 1082041-83-5

4,6-Dichloro-2H-indol-2-one

Cat. No. B1429459
M. Wt: 200.02 g/mol
InChI Key: DFKJBFZROQHSQY-UHFFFAOYSA-N
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Description

4,6-Dichloro-2H-indol-2-one is a chemical compound with the linear formula C8H3CL2NO . It has a molecular weight of 202.04 . The IUPAC name for this compound is 4,6-dichloro-1,3-dihydro-2H-indol-2-one .


Molecular Structure Analysis

The InChI code for 4,6-Dichloro-2H-indol-2-one is 1S/C8H5Cl2NO/c9-4-1-6(10)5-3-8(12)11-7(5)2-4/h1-3,11-12H . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Synthesis and Application in Pharmaceutical Research

  • Synthesis of Novel Scaffolds for Kinase Research : Cheung et al. (2001) explored the synthesis of various derivatives of 2H-indol-2-ones, including 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one, as novel scaffolds for kinase research areas in pharmaceutical applications (Cheung, Harris, & Lackey, 2001).

  • Generation of Substituted Oxindoles : England et al. (2007) demonstrated the generation of the quasi-antiaromatic 2H-indol-2-one ring system, which undergoes smooth addition of various pi-nucleophiles to afford substituted oxindoles (England, Merey, & Padwa, 2007).

Structural Analysis and Spectroscopic Studies

  • Indole Derivatives for Diverse Applications : Tariq et al. (2020) synthesized novel indole derivatives and performed XRD, spectroscopic, and DFT studies, highlighting their applications in various fields, including nonlinear optical (NLO) associated high-tech applications (Tariq et al., 2020).

Pharmaceutical Development and NMDA Receptor Antagonism

  • Synthesis of Glycine-Site NMDA Receptor Antagonists : Baron et al. (2005) synthesized a series of 4,6-dichloro-1H-indole-2-carboxylic acid derivatives as potent and selective antagonists of the glycine site of the N-methyl-d-aspartate (NMDA) receptor (Baron et al., 2005).

Catalysis and Synthesis Techniques

  • Facile One-Pot Synthesis Techniques : Brahmachari and Banerjee (2014) developed a highly efficient method for one-pot synthesis of indolin-2-ones and acenaphthylen-1(2H)-one derivatives, highlighting an eco-friendly approach using sulfamic acid as an organo-catalyst (Brahmachari & Banerjee, 2014).

properties

IUPAC Name

4,6-dichloroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2NO/c9-4-1-6(10)5-3-8(12)11-7(5)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKJBFZROQHSQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=CC(=O)N=C21)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856198
Record name 4,6-Dichloro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-2H-indol-2-one

CAS RN

1082041-83-5
Record name 4,6-Dichloro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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